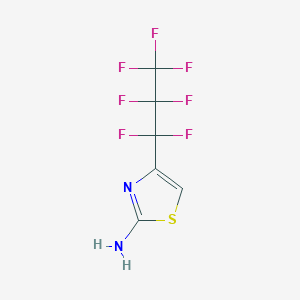

4-(Heptafluoropropyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,2,2,3,3,3-heptafluoropropyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7N2S/c7-4(8,2-1-16-3(14)15-2)5(9,10)6(11,12)13/h1H,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEXNWAYRSXBMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Heptafluoropropyl 1,3 Thiazol 2 Amine

Reactivity at the Amino Group

The primary amino group at the C2 position of the thiazole (B1198619) ring is a key site for nucleophilic reactions. Its reactivity is somewhat modulated by the electron-withdrawing nature of the thiazole ring and the potent inductive effect of the heptafluoropropyl group. Nevertheless, it readily participates in a range of common transformations for primary amines.

N-Alkylation, N-Arylation, and N-Acylation Reactions

The nucleophilic character of the exocyclic amino group allows for the introduction of alkyl, aryl, and acyl substituents.

N-Alkylation and N-Arylation: While direct studies on 4-(heptafluoropropyl)-1,3-thiazol-2-amine are not extensively documented, analogous 2-aminothiazoles undergo N-alkylation and N-arylation under various conditions. These reactions typically involve the use of alkyl halides or aryl halides (in the presence of a suitable catalyst, such as a palladium complex for Buchwald-Hartwig amination). The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon center of the halide.

N-Acylation: N-acylation is a more straightforward and widely reported transformation for 2-aminothiazoles. mdpi.comnih.gov The reaction with acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, proceeds efficiently to yield the corresponding N-acylated derivatives. mdpi.comnih.gov The strong electron-withdrawing heptafluoropropyl group is expected to slightly decrease the nucleophilicity of the amino group, potentially requiring slightly more forcing reaction conditions compared to non-fluorinated analogues.

| Reactant | Reagent | Product | Conditions | Reference |

| 2-Amino-4-phenylthiazole | Acyl halides | N-(4-phenylthiazol-2-yl)amides | Dry pyridine | mdpi.com |

| 2-Amino-4-(p-tolyl)thiazole | Benzoyl chloride | N-(4-(p-tolyl)thiazol-2-yl)benzamide | Pyridine | mdpi.com |

| 2-Amino-4-(4-chlorophenyl)thiazole | Acetyl chloride | N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | Pyridine | mdpi.com |

Condensation and Imine Formation with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. researchgate.net This reaction is typically catalyzed by an acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. mdpi.com The presence of the electron-withdrawing heptafluoropropyl group may influence the stability of the imine product.

| Reactant | Reagent | Product | Conditions | Reference |

| 2-Amino-4-(coumaryl)thiazole | Aromatic aldehydes | 2-Arylidinoamino-4-(3-coumaryl)thiazole derivatives | Not specified | researchgate.net |

| 2-Amino-4-phenylthiazole | Aromatic aldehydes | 2-Arylideneamino-4-phenylthiazoles | Ethanol, reflux | mdpi.com |

| 4-(2,4-diethoxyphenyl)thiazol-2-amine | 1H-indole-3-carboxaldehyde | Schiff base derivative | Ethyl alcohol | mdpi.com |

Heterocyclic Ring Annulation Reactions

The 2-aminothiazole (B372263) moiety is a valuable building block for the synthesis of fused heterocyclic systems. The exocyclic amino group and the endocyclic nitrogen atom can act as a binucleophile in reactions with suitable bifunctional electrophiles. For instance, reaction with α-haloketones or related reagents can lead to the formation of imidazo[2,1-b]thiazoles. rsc.org This reaction proceeds through initial N-alkylation at the more nucleophilic endocyclic nitrogen, followed by intramolecular cyclization via condensation of the exocyclic amino group with the carbonyl function.

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms, and this character is significantly amplified by the potent electron-withdrawing heptafluoropropyl group at the C4 position.

Nucleophilic Attack and Ring-Opening Reactions

The electron-deficient nature of the thiazole ring, exacerbated by the perfluoroalkyl substituent, makes it susceptible to nucleophilic attack. While the thiazole ring is generally stable, strong nucleophiles under forcing conditions could potentially lead to ring-opening reactions. However, such reactions are not commonly reported for 2-aminothiazoles under normal conditions. The presence of the amino group at C2 can also influence the course of such reactions. More likely is nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring, although this is not the case for the parent compound.

Pericyclic Reactions and Cycloadditions

The thiazole ring can participate in cycloaddition reactions, although the inherent aromaticity of the ring often necessitates harsh reaction conditions, such as high temperatures, to overcome the activation barrier. wikipedia.org However, the reactivity can be significantly modulated by substituents. The this compound features a potent electron-withdrawing heptafluoropropyl group. This group is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the thiazole's diene system (C4=C5-N3=C2), making it an electron-deficient diene.

Consequently, this compound is a prime candidate for inverse-electron-demand Diels-Alder reactions. nih.gov In this type of [4+2] cycloaddition, an electron-deficient diene reacts with an electron-rich dienophile. This is in contrast to the more common normal-electron-demand Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.comwikipedia.org The reaction would proceed with electron-rich alkenes or alkynes, such as enamines, enol ethers, and ynamines, under milder conditions than would be required for a non-activated thiazole.

The general scheme for such a reaction would involve the thiazole acting as the 4π component and the electron-rich alkene as the 2π component, leading to a bicyclic intermediate. This intermediate could then potentially undergo a retro-Diels-Alder reaction involving the extrusion of a stable small molecule (like sulfur or a nitrile fragment, depending on the subsequent rearrangement pathway) to form a new heterocyclic or carbocyclic system, often a pyridine derivative. wikipedia.org

Below is a table of potential cycloaddition reactions for this compound based on these principles.

Interactive Data Table: Hypothetical Cycloaddition Reactions

| Dienophile | Dienophile Type | Expected Initial Adduct | Potential Final Product (after rearrangement/extrusion) | Plausible Conditions |

| Ethyl vinyl ether | Electron-rich alkene | Bicyclic thiaza-oxa intermediate | Substituted pyridine | Thermal or Lewis acid catalysis |

| 1-Pyrrolidinocyclohexene | Enamine | Bicyclic diamine intermediate | Substituted quinoline | Mild heating, aprotic solvent |

| Ynamine | Electron-rich alkyne | Bicyclic unsaturated intermediate | Substituted pyridine | Room temperature to mild heating |

| Norbornene | Strained alkene | Polycyclic adduct | Stable polycyclic adduct | High temperature |

Transformations Involving the Perfluoroalkyl Substituent

A defining characteristic of per- and polyfluoroalkyl substances (PFAS) is their exceptional stability, which has led to their moniker as "forever chemicals". wikipedia.org This stability is a direct consequence of the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. The heptafluoropropyl group in this compound is, therefore, expected to be highly resistant to chemical and thermal degradation. researchgate.net

The key factors contributing to this stability are:

High Bond Energy: The C-F bond has a high dissociation energy (approximately 116 kcal/mol).

Electronegativity of Fluorine: Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This polarization shortens and strengthens the bond.

Steric Shielding: The fluorine atoms, with their relatively large van der Waals radius for their size, effectively shield the carbon backbone of the heptafluoropropyl chain from attack by reagents.

Inductive Effect: The strong electron-withdrawing inductive effect of the fluorine atoms deactivates the C-C bonds within the perfluoroalkyl chain, making them less susceptible to cleavage.

As a result, the heptafluoropropyl group is anticipated to be inert under a wide range of reaction conditions, including strong acids, bases, oxidants, and reductants, that would typically transform other alkyl or functional groups. This chemical robustness is a significant feature in the design of molecules for applications in materials science and medicinal chemistry. researchgate.net

Direct functionalization of a saturated perfluoroalkyl chain like the heptafluoropropyl group is notoriously difficult due to the aforementioned chemical stability. researchgate.net The inertness of the C-F bonds makes nucleophilic or electrophilic substitution on the chain highly challenging. Most successful functionalizations of fluoroalkyl chains involve precursors that contain a point of reactivity, such as a terminal C-H bond or an iodine atom, which are not present in the heptafluoropropyl group.

However, some transformations might be possible under forcing conditions, although they are generally low-yielding and may lack selectivity.

Reductive Defluorination: Reactions with potent reducing agents, such as solvated electrons (e.g., sodium in liquid ammonia), could potentially lead to partial or complete defluorination, but this would likely also reduce the thiazole ring.

Reaction with Super-electrophiles or Radical Species: Highly reactive intermediates might be able to react with the perfluoroalkyl chain, but controlling such reactions is difficult.

A more plausible, though still challenging, approach would involve transformations at the terminal trifluoromethyl (CF3) group. While still very stable, the CF3 group is the most likely site for any potential reaction on the chain.

The following table outlines some hypothetical derivatization strategies, emphasizing the harsh conditions likely required.

Interactive Data Table: Hypothetical Derivatization of the Heptafluoropropyl Group

| Reagent(s) | Proposed Transformation | Expected Product | Anticipated Conditions | Challenges |

| Mg or R-MgX | Nucleophilic attack on terminal fluorine | Formation of a C-C bond with loss of F- | Very high temperatures, specialized apparatus | Extremely low reactivity, potential for ring degradation |

| Photochemical reaction with H2 | Radical C-H bond formation | Partial hydrodefluorination | UV irradiation, catalyst | Lack of selectivity, low quantum yield |

| PPh3 / H2O | Hydrolysis of terminal CF3 | Conversion to a difluoroketone | High temperature, sealed vessel | Requires activation, likely very slow |

Investigations into Reaction Mechanisms and Kinetics

Given the predicted reactivity, the most mechanistically interesting transformation of this compound is the inverse-electron-demand Diels-Alder reaction. This reaction is a concerted, pericyclic process that proceeds through a single, cyclic transition state. wikipedia.org

The mechanistic pathway can be understood using Frontier Molecular Orbital (FMO) theory. The strong electron-withdrawing heptafluoropropyl group significantly lowers the energy of the LUMO of the thiazole diene system. An electron-rich dienophile, such as an enol ether, possesses a high-energy Highest Occupied Molecular Orbital (HOMO). The reaction is driven by the favorable interaction (a small energy gap) between the HOMO of the dienophile and the LUMO of the diene.

Proposed Mechanism: Inverse-Electron-Demand Diels-Alder Reaction

Reactant Approach: The electron-rich dienophile approaches the thiazole diene (C4-C5 bond) in a specific orientation to allow for orbital overlap.

Cyclic Transition State: A concerted [4+2] cycloaddition occurs through a six-membered transition state. In this transition state, the σ-bonds between the diene and dienophile are partially formed.

Formation of Bicyclic Adduct: The transition state collapses to a bicyclic adduct. The stereochemistry of the dienophile is retained in the product.

Rearomatization/Extrusion (Optional): The initial adduct may be unstable and undergo subsequent reactions, such as a retro-Diels-Alder reaction, to extrude a small, stable molecule (e.g., S, R-CN) and form a more stable aromatic product, like a substituted pyridine. wikipedia.org

This concerted pathway is stereospecific and often highly regioselective, with the regiochemistry being dictated by the electronic and steric influences of the substituents on both the diene and dienophile.

No experimental kinetic or thermodynamic data for reactions involving this compound have been reported. However, the influence of the heptafluoropropyl group allows for qualitative predictions.

Kinetics: The rate of a Diels-Alder reaction is highly dependent on the HOMO-LUMO energy gap between the diene and dienophile. nih.gov For the proposed inverse-electron-demand reaction, the electron-withdrawing heptafluoropropyl group is expected to have a significant kinetic effect:

Activation Energy (Ea): The lowering of the thiazole's LUMO energy will decrease the HOMO(dienophile)-LUMO(diene) gap. This leads to a lower activation energy for the cycloaddition, resulting in a faster reaction rate compared to an unsubstituted or electron-donating group substituted thiazole. Fluorinated dienophiles have been shown to exhibit lower reactivity in normal-demand Diels-Alder reactions, which supports the idea that a fluorinated diene would be more reactive in an inverse-demand scenario. nih.govnih.gov

Rate Constant (k): According to the Arrhenius equation, a lower activation energy will result in a larger rate constant at a given temperature.

Thermodynamics: Diels-Alder reactions are typically exothermic (negative enthalpy change, ΔH°) because two strong σ-bonds are formed at the expense of two weaker π-bonds. mdpi.com They are also associated with a negative entropy change (ΔS°) due to the combination of two molecules into one, leading to a more ordered system.

The following table summarizes the expected kinetic and thermodynamic effects of the heptafluoropropyl group on a hypothetical inverse-electron-demand Diels-Alder reaction.

Interactive Data Table: Predicted Kinetic and Thermodynamic Parameters

| Parameter | Effect of Heptafluoropropyl Group | Rationale |

| Activation Energy (Ea) | Lowered | Decreases the LUMO energy of the diene, narrowing the HOMO-LUMO gap with an electron-rich dienophile. nih.gov |

| Rate Constant (k) | Increased | A direct consequence of the lower activation energy. |

| Enthalpy of Reaction (ΔH°) | Exothermic | Typical for Diels-Alder reactions; formation of two σ-bonds from two π-bonds. mdpi.com |

| Entropy of Reaction (ΔS°) | Negative | Two reactant molecules form one product molecule, leading to increased order. mdpi.com |

| Equilibrium Position | Favors products, especially at lower temperatures | The negative ΔH° drives the reaction forward, but the negative ΔS° favors reactants at high temperatures. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For a complete assignment of 4-(Heptafluoropropyl)-1,3-thiazol-2-amine, a suite of NMR experiments would be necessary.

A comprehensive NMR analysis would begin with one-dimensional (1D) spectra for each of the key nuclei: proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR: This would reveal the chemical environment of the hydrogen atoms, specifically the amine (-NH₂) protons and the single proton on the thiazole (B1198619) ring. The chemical shift, integration, and multiplicity of these signals would provide initial structural clues.

¹³C NMR: This spectrum would identify all unique carbon atoms in the molecule, including those in the thiazole ring and the heptafluoropropyl chain. The chemical shifts would be indicative of their hybridization and proximity to electronegative atoms.

¹⁹F NMR: Given the heptafluoropropyl group, ¹⁹F NMR is crucial. It would show distinct signals for the CF₃ and CF₂ groups, with their chemical shifts and coupling patterns providing direct evidence for the structure of the fluorinated chain.

A hypothetical data table for the expected 1D NMR shifts is presented below. The exact values would need to be determined experimentally.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | s | Thiazole C5-H |

| ¹H | 5.0 - 7.0 | br s | -NH₂ |

| ¹³C | 160 - 170 | s | Thiazole C2 (attached to N) |

| ¹³C | 140 - 150 | t | Thiazole C4 (attached to C₃F₇) |

| ¹³C | 110 - 120 | s | Thiazole C5 |

| ¹³C | 105 - 125 | tq | -CF₂-CF₂-CF₃ |

| ¹³C | 105 - 125 | tq | -CF₂-CF₂-CF₃ |

| ¹³C | 115 - 125 | qt | -CF₂-CF₂-CF₃ |

| ¹⁹F | -80 to -85 | t | -CF₃ |

| ¹⁹F | -110 to -120 | q | -CF₂-CF₃ |

| ¹⁹F | -125 to -135 | t | -CF₂-CF₂-CF₃ |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), t (triplet), q (quartet), qt (quartet of triplets), tq (triplet of quartets), and br s (broad singlet).

Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the atoms within the molecule.

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, although in this specific molecule, with only two distinct proton environments, its utility would be limited.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, definitively assigning the ¹H and ¹³C signals for the C5-H of the thiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds. It would be instrumental in confirming the connectivity between the heptafluoropropyl group and the C4 position of the thiazole ring, and the relationship of the amine group to the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about the spatial proximity of atoms, which could help in determining the preferred conformation of the molecule.

Dynamic NMR studies could investigate potential conformational changes, such as restricted rotation around the C-C bonds of the heptafluoropropyl group. Furthermore, it could be used to study the potential for amino-imino tautomerism in the 2-aminothiazole (B372263) ring system, a known phenomenon in related structures.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the precise molecular weight and elemental formula of a compound.

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This data would allow for the unambiguous determination of its elemental formula (C₆H₃F₇N₂S).

| Parameter | Expected Value |

| Molecular Formula | C₆H₃F₇N₂S |

| Exact Mass | 284.0014 |

| M+1 Isotope Abundance | ~7.3% |

| M+2 Isotope Abundance | ~4.6% |

By analyzing the fragmentation pattern of the molecular ion in the mass spectrometer (MS/MS analysis), further structural confirmation can be obtained. The fragmentation would likely involve characteristic losses of fragments from the heptafluoropropyl chain and cleavage of the thiazole ring. The identification of these fragment ions would provide corroborating evidence for the proposed structure. Common fragmentation pathways for related fluorinated compounds often involve the loss of CF₃, C₂F₅, and other fluorocarbon radicals.

Tandem Mass Spectrometry (MS/MS) for Elucidating Derivative Structures

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a parent ion. However, a thorough search of available scientific databases and literature did not yield any specific MS/MS studies conducted on this compound or its derivatives. While general fragmentation patterns for compounds containing heptafluoropropyl groups or thiazole rings have been reported, such as the loss of perfluoroalkyl radicals, specific data for the title compound is not available. nih.gov Without experimental data, a detailed analysis of its fragmentation pathways and the elucidation of derivative structures cannot be provided at this time.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound.

Functional Group Identification and Band Assignment

No experimentally obtained or theoretically calculated infrared or Raman spectra for this compound are available in the public domain. While general characteristic vibrational frequencies for aminothiazole moieties and fluorinated alkyl chains are known, a specific band assignment for this particular molecule is not possible without dedicated spectroscopic analysis. For related aminothiazole compounds, characteristic bands for N-H, C=N, and C-S stretching vibrations are typically observed. nih.gov

Probing Molecular Conformations and Intermolecular Interactions

The study of molecular conformations and intermolecular interactions using vibrational spectroscopy relies on detailed analysis of spectral features, often supported by computational modeling. Due to the lack of available IR and Raman data for this compound, no information can be provided regarding its conformational preferences or the nature of its intermolecular interactions in different states of matter.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Crystal Packing and Non-Covalent Interactions

Without a determined crystal structure, an analysis of the crystal packing and the specific non-covalent interactions (such as hydrogen bonding, halogen bonding, or π-π stacking) governing the supramolecular assembly of this compound cannot be performed.

Electronic Absorption and Emission Spectroscopy

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental or computational data regarding the electronic absorption and emission properties of this compound. While research exists on the spectroscopic characteristics of various thiazole and thiadiazole derivatives, this information cannot be directly extrapolated to provide a scientifically accurate characterization of the title compound. The unique electronic influence of the heptafluoropropyl group at the 4-position of the thiazole ring is expected to significantly modulate its photophysical behavior, making analogies to other substituted thiazoles speculative.

Characterization of Electronic Transitions and Conjugation Effects

Without experimental or theoretical spectra for this compound, a detailed characterization of its electronic transitions and conjugation effects remains theoretical. The electronic transitions in such a molecule would primarily involve π → π* and n → π* transitions associated with the aminothiazole core. The π-electron system of the thiazole ring, coupled with the lone pair of electrons on the exocyclic amino group, would be the principal chromophore.

The heptafluoropropyl group, being a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, is expected to exert a significant inductive effect (-I) on the thiazole ring. This would likely lower the energy of the π and π* orbitals of the thiazole system. The impact on the n → π* transition, originating from the lone pairs of the nitrogen and sulfur atoms, would also be considerable. The extent of conjugation between the amino group and the thiazole ring would play a crucial role in determining the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus the absorption characteristics.

Photophysical Properties and Fluorescence Behavior

The fluorescence behavior of this compound is currently uncharacterized. Generally, the fluorescence of 2-aminothiazole derivatives is sensitive to the nature and position of substituents, which can influence the quantum yield and Stokes shift. The presence of the electron-withdrawing heptafluoropropyl group could potentially influence the excited state lifetime and the radiative and non-radiative decay pathways.

It is plausible that the compound may exhibit fluorescence, a property observed in many substituted aminothiazoles. However, without empirical data, any discussion on its potential as a fluorophore, including parameters such as quantum yield, fluorescence lifetime, and sensitivity to the solvent environment, would be entirely speculative. The generation of detailed research findings and data tables for the photophysical properties of this compound awaits future experimental investigation and computational analysis.

Data Tables

Due to the absence of available data, no data tables for the electronic absorption and emission properties of this compound can be provided.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of novel compounds like 4-(Heptafluoropropyl)-1,3-thiazol-2-amine from first principles.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Furthermore, DFT is instrumental in determining key electronic properties that govern the molecule's reactivity. nih.gov These properties include electronegativity, chemical hardness, and softness, which can be correlated with the compound's kinetic stability and its propensity to interact with other chemical species. bohrium.com The distribution of electron density and the molecular electrostatic potential (MEP) map, also obtainable from DFT, would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov

Ab Initio Methods for High-Accuracy Energy and Property Predictions

For higher accuracy in energy and property predictions, ab initio methods, which are based on first principles without empirical parameterization, would be employed. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality data on the molecule's stability and electronic properties. These high-level calculations are particularly useful for validating the results obtained from more computationally efficient DFT methods and for providing a more refined understanding of the intramolecular forces at play.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

A critical aspect of understanding a molecule's chemical reactivity and electronic transitions is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comthaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. thaiscience.info The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.govnih.gov

For this compound, molecular orbital analysis would reveal how the electron-withdrawing heptafluoropropyl group and the electron-donating amine group influence the energy and localization of these frontier orbitals. researchgate.net This analysis is vital for predicting the molecule's behavior in chemical reactions and its potential for charge transfer interactions, which is particularly relevant for applications in materials science and drug design. bohrium.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations are essential for understanding its behavior in a more realistic environment.

Conformational Analysis and Potential Energy Surfaces

The heptafluoropropyl group attached to the thiazole (B1198619) ring can exhibit significant conformational flexibility. Conformational analysis is therefore crucial to identify the most stable three-dimensional arrangements (conformers) of the molecule. researchgate.net By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. nih.gov This surface reveals the low-energy conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Molecular Dynamics to Study Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, including their interactions with surrounding molecules such as solvents or biological macromolecules. nih.govosaka-u.ac.jpnih.gov An MD simulation of this compound in a solvent like water or an organic solvent would provide detailed information on how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics.

Furthermore, MD simulations can be used to investigate intermolecular interactions, such as hydrogen bonding, which would be particularly relevant for the amine group of the title compound. nih.gov Understanding these interactions is key to predicting the compound's solubility, its ability to permeate biological membranes, and its potential to bind to a biological target. researchgate.net

Prediction of Spectroscopic Parameters

Theoretical calculations serve as a powerful tool for predicting the spectroscopic features of molecules, offering a valuable complement to experimental data. By employing quantum chemical methods, it is possible to simulate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra of this compound.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts and coupling constants through computational models is a well-established practice in modern chemistry. escholarship.orgresearchgate.net For this compound, density functional theory (DFT) calculations would be the preferred method to obtain reliable predictions. nih.gov The choice of functional and basis set is critical for accuracy, with methods like B3LYP or M06-2X often providing a good balance between computational cost and precision for organic molecules. nih.gov

The heptafluoropropyl group is expected to exert a strong electron-withdrawing effect, significantly influencing the chemical shifts of adjacent nuclei. The ¹³C NMR signals for the carbons in the perfluorinated chain would appear at characteristically high field values. Similarly, the ¹⁹F NMR spectrum would be complex, with signals for the CF₃, CF₂, and CF₂ groups appearing at distinct chemical shifts and exhibiting intricate splitting patterns due to J-coupling.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ, ppm) for this compound (Note: These are hypothetical values based on computational chemistry principles for illustrative purposes.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Thiazole-C2 | - | ~168.5 | - |

| Thiazole-C4 | - | ~145.2 | - |

| Thiazole-C5 | ~6.8 | ~110.3 | - |

| NH₂ | ~5.5 | - | - |

| CF₂ (α to thiazole) | - | ~118.0 (triplet) | ~-115.0 |

| CF₂ (middle) | - | ~110.0 (triplet) | ~-125.0 |

| CF₃ | - | ~117.5 (quartet) | ~-81.0 |

Disclaimer: The table presents illustrative data based on general principles of computational NMR prediction and is not derived from actual published research on this specific molecule.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational frequency calculations are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectroscopy. nih.govmdpi.com These calculations are typically performed using DFT methods, which can predict the vibrational modes and their corresponding intensities. scirp.org For this compound, the vibrational spectrum would be characterized by distinct bands corresponding to the thiazole ring, the amino group, and the heptafluoropropyl chain.

The C-F stretching vibrations of the heptafluoropropyl group are expected to produce strong absorption bands in the IR spectrum, typically in the 1350-1100 cm⁻¹ region. scirp.org The N-H stretching vibrations of the primary amine group would appear in the 3500-3300 cm⁻¹ range. The characteristic vibrations of the thiazole ring, including C=N and C=C stretching, would be observed in the 1650-1400 cm⁻¹ region. researchgate.net

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound (Note: These are hypothetical values based on computational chemistry principles for illustrative purposes.)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3450 | N-H asymmetric stretch |

| ~3350 | N-H symmetric stretch |

| ~3100 | C-H stretch (thiazole) |

| ~1630 | N-H scissoring |

| ~1550 | C=N stretch (thiazole) |

| ~1480 | C=C stretch (thiazole) |

| ~1300-1100 | C-F stretches |

| ~850 | C-S stretch |

Disclaimer: The table presents illustrative data based on general principles of computational vibrational analysis and is not derived from actual published research on this specific molecule.

Reaction Pathway and Transition State Analysis

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, offering insights into reaction pathways, transition states, and kinetic parameters. researchgate.net

Elucidation of Reaction Mechanisms and Energetic Barriers

The synthesis of 2-aminothiazoles often proceeds via the Hantzsch thiazole synthesis. Computational studies can model this reaction pathway for this compound, starting from a suitable α-haloketone and thiourea (B124793). By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction mechanism. The electron-withdrawing nature of the heptafluoropropyl group would likely influence the energetics of the cyclization and dehydration steps.

Prediction of Rate Constants and Selectivity through Computational Kinetics

Transition state theory can be combined with calculated energetic barriers to predict reaction rate constants. researchgate.net For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, computational kinetics can predict the regioselectivity and stereoselectivity. For instance, the nucleophilicity of the different positions on the thiazole ring can be assessed to predict the most likely site for electrophilic attack. The exocyclic amino group is a primary site for reactions like acylation and alkylation.

Advanced Research Applications and Mechanism Focused Biological Activity Studies

Applications as a Synthetic Building Block

The reactivity of the 2-aminothiazole (B372263) core, coupled with the unique properties imparted by the fluorous tail, makes 4-(heptafluoropropyl)-1,3-thiazol-2-amine a valuable precursor in synthetic chemistry.

Utility in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. The 2-aminothiazole moiety is a well-established participant in various MCRs. mdpi.comfrontiersin.org It is plausible that this compound could serve as a key component in such reactions. The exocyclic primary amine and the endocyclic nitrogen atom provide multiple points of reactivity, enabling its use in constructing diverse molecular libraries. nih.gov For instance, it could potentially be employed in Biginelli-like or Hantzsch-type reactions to generate complex heterocyclic structures, where the heptafluoropropyl group is carried into the final product, imparting fluorous properties. mdpi.com

The general scheme for such a reaction could involve the condensation of the aminothiazole with an aldehyde and a third component, such as a β-ketoester or malononitrile, to rapidly assemble complex heterocyclic systems. frontiersin.orgresearchgate.net

Table 1: Potential Multicomponent Reactions Involving a 2-Aminothiazole Scaffold

| Reaction Name | Reactant Types | Potential Product Class |

|---|---|---|

| Biginelli-like Reaction | 2-Aminothiazole, Aldehyde, Active Methylene Compound | Dihydropyrimidinone-fused thiazoles |

| Hantzsch-type Reaction | 2-Aminothiazole, β-Ketoester, Aldehyde | Poly-substituted pyridine (B92270) derivatives |

| Ugi Reaction | 2-Aminothiazole (as amine), Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivatives |

Precursor for the Synthesis of Novel Heterocyclic Systems (e.g., Fused Ring Systems)

The 2-aminothiazole framework is a foundational element for the synthesis of numerous fused heterocyclic systems, which are often associated with significant biological activity. The amino group of this compound can act as a nucleophile, reacting with various bifunctional electrophiles to construct new rings fused to the thiazole (B1198619) core. A common and powerful application is the synthesis of thiazolo[3,2-a]pyrimidines through the reaction with β-dicarbonyl compounds or their equivalents. mdpi.com

Furthermore, the presence of the heptafluoropropyl group introduces the possibility of employing "fluorous synthesis" techniques. nih.gov This strategy uses perfluoroalkyl chains as phase tags to simplify the separation and purification of reaction intermediates and products, potentially streamlining the synthesis of complex fused systems. nih.gov The synthesis of trifluoromethylated fused tricyclic pyrazoles from related precursors has demonstrated the utility of fluoroalkyl groups in guiding cyclization reactions. rsc.org

Potential as a Ligand or Catalyst in Transition Metal Chemistry

Heterocyclic compounds containing nitrogen and sulfur atoms are excellent ligands for transition metals. The 2-aminothiazole structure possesses multiple potential coordination sites: the endocyclic nitrogen (N3), the exocyclic amino nitrogen, and the ring sulfur atom. It is therefore anticipated that this compound could function as a versatile ligand, forming stable complexes with a variety of transition metals such as palladium, copper, nickel, and rhodium. nih.govorientjchem.org

The strong electron-withdrawing nature of the heptafluoropropyl group would significantly modulate the electronic properties of the thiazole ring. This electronic influence could alter the stability, reactivity, and catalytic efficacy of the resulting metal complexes. nih.gov For example, porous polymers incorporating thiazolo[5,4-d]thiazole (B1587360) units have been used to chelate copper ions, creating efficient heterogeneous catalysts for organic synthesis. doi.org Similarly, complexes derived from this compound could find applications in cross-coupling reactions, hydrogenations, or other metal-catalyzed transformations. mdpi.com

Mechanistic Investigations of Biological Activities (Pre-clinical Research)

The 2-aminothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The addition of a heptafluoropropyl moiety is expected to significantly influence its biological profile.

Structure-Activity Relationship (SAR) Studies on the Thiazole Scaffold and Fluorous Moiety

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For 2-aminothiazole derivatives, SAR studies have revealed key insights into their biological activities. nih.govrsc.org Modifications at the C4, C5, and the exocyclic amino group positions can drastically alter target specificity and potency. mdpi.com

The introduction of the heptafluoropropyl group at the C4 position would be a primary focus of SAR investigations. This fluorous moiety is expected to have several effects:

Lipophilicity and Bioavailability: The heptafluoropropyl group dramatically increases lipophilicity, which can enhance membrane permeability and cellular uptake, although excessive lipophilicity can also lead to poor aqueous solubility.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the heptafluoropropyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can prolong the biological half-life of the compound.

Binding Interactions: Fluorine atoms are poor hydrogen bond acceptors, but the heptafluoropropyl group can engage in unique interactions within a protein binding pocket. The concept of "polar hydrophobicity" suggests that fluoroalkyl groups have distinct binding properties compared to their hydrocarbon analogs, potentially leading to enhanced binding affinity and selectivity. nih.gov SAR studies on other fluorinated thiazoles have confirmed that fluoro-substitution can be critical for biological activity. globalresearchonline.net

Table 2: Predicted Influence of Structural Moieties on Biological Activity

| Structural Moiety | Position | General SAR Contribution | Predicted Influence of Heptafluoropropyl Group |

|---|---|---|---|

| 2-Amino Group | C2 | Key pharmacophoric feature; often involved in hydrogen bonding with biological targets. Can be substituted to modulate activity. | The electronic effect of the C4-substituent can alter the pKa and nucleophilicity of this group, affecting target binding. |

| Thiazole Ring | Core Scaffold | Aromatic system providing a rigid framework. The N and S atoms can act as hydrogen bond acceptors or metal coordinators. | The electron-withdrawing heptafluoropropyl group reduces the electron density of the ring, influencing its stacking interactions and reactivity. |

| Fluorous Moiety | C4 | Typically a site for substitution to modulate lipophilicity and steric bulk. | Dramatically increases lipophilicity, enhances metabolic stability, and may introduce unique "fluorous" or "polar hydrophobic" binding interactions. nih.govnih.gov |

In Vitro Studies on Target Identification and Molecular Interactions (e.g., enzyme inhibition, receptor binding)

Based on the activities of structurally related compounds, this compound is a candidate for screening against several classes of biological targets. In vitro assays are the first step in identifying these targets and understanding the molecular basis of the compound's action.

Enzyme Inhibition: 2-Aminothiazole derivatives have been identified as inhibitors of a wide range of enzymes. For example, various analogs have shown inhibitory activity against kinases, carbonic anhydrases, cholinesterases, and glutaminase. researchgate.netnih.gov The trifluoromethyl ketone motif, structurally related to the heptafluoropropyl group, is a well-known transition-state analog inhibitor of serine proteases. nih.gov It is plausible that the heptafluoropropyl group could confer potent and selective inhibitory activity against certain enzymes by mimicking transition states or through strong, specific binding interactions in the active site. Studies on other 2-aminothiazole derivatives have demonstrated competitive inhibition of enzymes like lactoperoxidase. researchgate.net

Receptor Binding: The 2-aminothiazole scaffold is also present in compounds that bind to various cellular receptors. These include adenosine (B11128) receptors and estrogen receptors. mdpi.com In silico screening and in vitro binding assays would be essential to determine if this compound has an affinity for specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors.

Table 3: Examples of In Vitro Biological Activity for Analogous 2-Aminothiazole Derivatives

| Compound Class | Biological Target | Observed In Vitro Effect | Reference |

|---|---|---|---|

| 2-Amino-4-aryl-thiazoles | Carbonic Anhydrase I & II | Enzyme Inhibition (Ki in nM to low µM range) | nih.gov |

| 2-Amino-4-aryl-thiazoles | Acetylcholinesterase (AChE) | Enzyme Inhibition (Ki in low µM range) | nih.gov |

| Substituted Aminothiazoles | Glutaminase (GLS) | Enzyme Inhibition | researchgate.net |

| Guanidino-thiazole derivative | Vascular Adhesion Protein-1 (VAP-1) | Enzyme Inhibition (IC50 = 230 nM) | nih.gov |

Exploration of Biochemical Pathways and Cellular Mechanisms of Action

While specific studies detailing the biochemical pathways and cellular mechanisms of action for this compound are not prominently documented, the general class of 2-aminothiazoles is known to exhibit a range of biological activities, including antimicrobial and anticancer effects. The antimicrobial mechanisms of similar compounds often involve the inhibition of essential enzymes or disruption of cellular processes in pathogens. For instance, some 2-aminothiazole derivatives have been investigated for their ability to inhibit bacterial enzymes crucial for survival. The presence of the electron-withdrawing heptafluoropropyl group on the thiazole ring of this compound could potentially modulate its interaction with biological targets, but specific pathways have yet to be elucidated.

General biological activities associated with the 2-aminothiazole scaffold are presented in the table below.

| Biological Activity | Potential General Mechanism of Action | Reference |

| Anticancer | Inhibition of protein kinases, induction of apoptosis | |

| Antimicrobial | Inhibition of essential bacterial enzymes, disruption of cell wall synthesis | |

| Anti-inflammatory | Modulation of inflammatory pathways |

It is important to note that these are general activities of the 2-aminothiazole class, and specific mechanistic studies on this compound are required for confirmation.

Design and Synthesis of Derivatives with Modulated Biological Activity Based on Mechanistic Insights

The synthesis of derivatives of 2-aminothiazoles is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. While specific examples of derivatives based on mechanistic insights for this compound are not detailed in available literature, general synthetic routes for modifying the 2-aminothiazole core are well-established. These often involve reactions at the 2-amino group or substitution on the thiazole ring. For instance, acylation or alkylation of the amino group can lead to a diverse range of amides and secondary amines with potentially altered biological activities.

A hypothetical design strategy for derivatives of this compound could involve the introduction of various substituents on the 2-amino position to probe interactions with a specific biological target, once identified.

| Derivative Type | Potential Synthetic Strategy | Desired Outcome |

| N-Aryl derivatives | Palladium-catalyzed cross-coupling reactions | Modulate protein-ligand interactions |

| N-Acyl derivatives | Reaction with acyl chlorides or carboxylic acids | Enhance binding affinity and metabolic stability |

| Schiff bases | Condensation with aldehydes or ketones | Explore different conformational spaces |

These approaches remain speculative in the absence of defined biological targets and mechanistic information for the parent compound.

Potential Applications in Materials Science

The unique properties of fluorinated compounds, such as hydrophobicity and high thermal and chemical stability, make them attractive for applications in materials science.

Integration into Fluorinated Polymers and Functional Materials

Fluorinated heterocycles can be incorporated into polymers to create materials with specialized properties. The heptafluoropropyl group in this compound could impart significant hydrophobicity and thermal stability to polymers. While specific examples of its integration are not available, the general concept of using fluorinated building blocks in polymer chemistry is well-established.

Exploration in Organic Electronics and Optoelectronic Devices

Thiazole-containing compounds have been investigated for their potential in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the thiazole ring and the perfluoroalkyl substituent can influence the electronic properties of these materials. Research on perfluoroalkyl-functionalized thiazole–thiophene oligomers has shown promise for n-channel semiconductors. Although direct studies on this compound in this context are lacking, its structural motifs suggest it could be a candidate for further exploration in this area.

Role in Fluorous Phase Chemistry and Separations

Fluorous chemistry utilizes the unique properties of highly fluorinated compounds to facilitate separations. The heptafluoropropyl group suggests that this compound could be employed in fluorous phase applications, though specific studies are not documented.

Agrochemical Research (Fundamental Mechanism Focus)

Thiazole derivatives have found applications in the agrochemical industry. The biological activity of these compounds can be harnessed for crop protection. While there is no specific information on the agrochemical research of this compound, the general class of thiazoles has been explored for fungicidal and insecticidal activities. Understanding the fundamental mechanism of action at a molecular level is crucial for the development of new and effective agrochemicals.

Investigation of Biochemical Targets for Crop Protection (e.g., enzymatic pathways)

Research into the biochemical targets of novel agrochemicals is fundamental to understanding their mode of action and developing effective, targeted crop protection strategies. For a compound like this compound, investigations would likely focus on its potential as a fungicide, insecticide, or herbicide. The thiazole ring is a common feature in many biologically active compounds, and the heptafluoropropyl group can significantly influence its potency and selectivity.

Potential Fungicidal Targets:

Succinate (B1194679) Dehydrogenase Inhibition (SDHI): Many modern fungicides target the succinate dehydrogenase enzyme in the mitochondrial electron transport chain of fungi, disrupting cellular respiration.

Sterol Biosynthesis Inhibition: Another common mode of action is the inhibition of enzymes involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Tubulin Polymerization Inhibition: Some fungicides work by disrupting microtubule formation during cell division.

Potential Insecticidal Targets:

Acetylcholinesterase (AChE) Inhibition: This is a classic target for many insecticides, leading to the overstimulation of the nervous system.

GABA-gated Chloride Channel Blockers: Interference with this channel can lead to hyperexcitation and convulsions in insects.

Ryanodine Receptor Modulators: These compounds disrupt calcium regulation in muscle cells, leading to paralysis.

Potential Herbicidal Targets:

Acetolactate Synthase (ALS) Inhibition: This enzyme is crucial for the synthesis of branched-chain amino acids in plants.

Protoporphyrinogen Oxidase (PPO) Inhibition: PPO inhibitors disrupt chlorophyll (B73375) biosynthesis, leading to rapid cell death.

Photosystem II (PSII) Inhibition: Blocking electron transport in photosynthesis is a well-established herbicidal mechanism.

A hypothetical data table for the fungicidal activity of this compound against common plant pathogens might look like this:

| Fungal Pathogen | Target Enzyme | In Vitro IC₅₀ (µM) | In Vivo Efficacy (% control) |

| Botrytis cinerea | Succinate Dehydrogenase | Data Not Available | Data Not Available |

| Fusarium graminearum | Sterol Biosynthesis | Data Not Available | Data Not Available |

| Puccinia triticina | Tubulin Polymerization | Data Not Available | Data Not Available |

IC₅₀: The half maximal inhibitory concentration. % control: The percentage of disease reduction compared to an untreated control.

Environmental Fate and Degradation Studies (e.g., soil interactions, biodegradation mechanisms)

Understanding the environmental fate of a potential agrochemical is a critical component of its risk assessment. Studies in this area for this compound would investigate its persistence, mobility, and degradation in various environmental compartments.

Soil Interactions:

Adsorption/Desorption: The extent to which the compound binds to soil particles (measured by the soil organic carbon-water (B12546825) partitioning coefficient, Koc) determines its mobility. A high Koc value indicates low mobility and a tendency to remain in the topsoil, while a low Koc suggests a higher potential for leaching into groundwater.

Abiotic Degradation: This includes processes like hydrolysis (reaction with water) and photolysis (degradation by sunlight) on soil surfaces. The fluorinated alkyl chain might increase the stability of the molecule.

Biodegradation Mechanisms:

Microbial Degradation: The primary pathway for the breakdown of many organic compounds in the environment is through the action of soil microorganisms. Studies would aim to identify the specific bacteria and fungi capable of degrading the compound and the metabolic pathways involved.

Metabolite Identification: A crucial aspect of degradation studies is the identification of the breakdown products (metabolites) to assess their potential toxicity and persistence.

A summary of key environmental fate parameters for this compound could be presented as follows:

| Environmental Parameter | Value | Method |

| Soil Adsorption (Koc) | Data Not Available | OECD 106 |

| Aerobic Soil Metabolism (DT₅₀) | Data Not Available | OECD 307 |

| Hydrolysis (DT₅₀) | Data Not Available | OECD 111 |

| Photolysis on Soil (DT₅₀) | Data Not Available | OECD Guideline |

DT₅₀: The time required for 50% of the compound to dissipate.

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Synthetic Methodologies for Perfluoroalkylated Compounds

The synthesis of organofluorine compounds, including perfluoroalkylated thiazoles, is undergoing a significant transformation towards more environmentally benign methods. tandfonline.comdntb.gov.ua Traditional synthesis routes often require harsh conditions and reagents, prompting research into greener alternatives that offer high efficiency, selectivity, and cost-effectiveness. tandfonline.com The focus is on minimizing waste, using less toxic reagents, and improving energy efficiency. dntb.gov.ua

Key green approaches applicable to the synthesis of compounds like 4-(Heptafluoropropyl)-1,3-thiazol-2-amine include the use of advanced catalysts and alternative energy sources. dntb.gov.ua Methodologies such as microwave-assisted synthesis, photocatalysis, and the use of organocatalysts are gaining prominence. dntb.gov.ua Furthermore, replacing conventional organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions represents a major area of development. dntb.gov.ua For the thiazole (B1198619) core specifically, methods using recyclable biocatalysts under ultrasonic irradiation have been shown to be effective for producing derivatives with high yields under mild conditions. mdpi.com Electrochemical fluorination is also emerging as a promising reagent-free technique for introducing fluorine into organic molecules.

Table 1: Emerging Green Synthetic Strategies for Organofluorine Compounds

| Strategy | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Catalytic Methods | Use of photocatalysts, organocatalysts, or biocatalysts to facilitate fluorination or fluoroalkylation reactions. dntb.gov.ua | High efficiency, high selectivity, potential for catalyst recycling. mdpi.com | Development of new, more efficient catalysts for fluorination. |

| Alternative Energy Sources | Employing microwave irradiation or ultrasonic energy to drive reactions. dntb.gov.uamdpi.com | Reduced reaction times, increased yields, energy efficiency. dntb.gov.ua | Integration of flow chemistry and microreactors for fluorination processes. |

| Green Solvents | Utilizing water, ionic liquids, or solvent-free conditions instead of traditional volatile organic solvents. dntb.gov.ua | Reduced environmental impact, improved safety. | Exploring solvent effects on reaction outcomes for perfluoroalkylation. |

| Electrochemical Synthesis | Anodic oxidation of a substrate in the presence of a fluoride (B91410) source, offering a reagent-free approach. | Mild reaction conditions, high atom economy, potential for scalability. | Application to complex perfluoroalkylated heterocyclic systems. |

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms governing the synthesis and behavior of perfluoroalkylated compounds is crucial for optimizing processes and designing new molecules. The integration of advanced spectroscopic techniques for real-time, in situ analysis is a key emerging field. wikipedia.org Operando spectroscopy, which involves characterizing a material while it is undergoing a reaction, is particularly powerful for establishing structure-reactivity relationships. wikipedia.orghidenanalytical.com

By coupling techniques like Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS) with a reaction setup, researchers can monitor the formation of intermediates and byproducts in real time. hidenanalytical.comornl.gov This provides invaluable insights into the catalytic cycle and reaction kinetics. ornl.gov For fluorine-containing molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for tracking the transformation of fluorine species during a reaction. acs.org The development of multidimensional and time-resolved spectroscopic methods further enhances the ability to probe complex molecular dynamics.

Table 2: Advanced Spectroscopic Techniques for Mechanistic Analysis

| Technique | Application in Organofluorine Chemistry | Information Gained |

|---|---|---|

| Operando IR/Raman Spectroscopy | Real-time monitoring of catalytic reactions under operating conditions. ornl.govnumberanalytics.com | Identification of surface reaction intermediates, understanding of catalyst active sites and deactivation mechanisms. ornl.gov |

| ¹⁹F NMR Spectroscopy | Tracking fluorine-containing reactants, intermediates, and products. acs.org | Quantitative analysis of reaction progress and defluorination pathways. acs.org |

| Mass Spectrometry (MS) | Coupled with reactors (Operando MS) or chromatography (GC-MS) for product identification. hidenanalytical.com | Simultaneous measurement of catalytic activity and selectivity. ornl.gov |

| Two-Dimensional (2D) NMR | Detailed structural elucidation of complex fluorinated molecules and their intermediates. | Correlation between different nuclei, providing insights into molecular conformation and connectivity. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Machine learning models, such as graph neural networks, can be trained on existing chemical data to predict a wide range of molecular properties, including reactivity, stability, bioaccumulation, and toxicity. nih.govchemrxiv.org These predictive models allow for high-throughput virtual screening of candidate molecules before committing resources to their synthesis. nih.gov Generative models can even propose entirely new molecular structures tailored to specific functions. researchgate.net For instance, ML has been successfully applied to predict C-F bond dissociation energies with high accuracy, a key parameter for understanding the environmental persistence of PFAS. chemrxiv.org This computational approach can significantly de-risk and shorten the development cycle for new functional materials and therapeutic agents based on scaffolds like this compound. emerginginvestigators.org

Table 3: AI and Machine Learning in Organofluorine Chemistry

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Training models to predict physicochemical and biological properties (e.g., toxicity, bioaccumulation, reactivity) from molecular structure. nih.govchemrxiv.org | Enables rapid screening of virtual libraries to identify promising and safer compounds. nih.gov |

| Generative Models | Using AI to design novel molecular structures with optimized properties. researchgate.net | Accelerates the discovery of new materials and drugs by exploring vast chemical space efficiently. researchgate.net |

| Sensor Design | Applying neural networks to identify and optimize chemical probes for detecting specific molecules like PFAS. uchicago.edu | Leads to the development of more sensitive and selective environmental monitoring tools. uchicago.eduuchicago.edu |

| Reaction Optimization | Using algorithms to predict reaction outcomes and optimize synthesis conditions (e.g., catalyst, solvent, temperature). | Improves synthesis efficiency, reduces costs, and supports the development of green chemistry protocols. |

Exploration of Novel Interdisciplinary Applications in Chemical Biology and Advanced Materials

The unique properties conferred by the heptafluoropropyl group—such as high thermal stability, chemical resistance, and distinct solubility characteristics—make this compound and related compounds attractive candidates for a range of interdisciplinary applications. wikipedia.orgnih.gov

In chemical biology, the introduction of a perfluoroalkyl chain can modulate a molecule's lipophilicity, metabolic stability, and binding interactions. nih.gov Research is increasingly focused on how PFAS interact with biological membranes, which can alter membrane integrity and permeability. acs.org This provides opportunities to develop fluorinated thiazoles as probes to study cellular processes or as scaffolds for new therapeutic agents. nih.gov The 2-aminothiazole (B372263) core is a well-established privileged structure in medicinal chemistry, known for a wide array of biological activities. nih.gov

In materials science, the strong carbon-fluorine bond leads to exceptionally stable materials. wikipedia.org Fluorinated compounds are critical components in advanced materials like fluoropolymers and fluorinated graphene. There is growing interest in creating novel materials by incorporating fluorinated building blocks. For example, fluorinated graphite (B72142) is used to create self-lubricating coatings with excellent performance over a wide temperature range. mdpi.com Furthermore, fluorinated thiazole derivatives are being investigated for their fluorescent properties, suggesting potential applications in optoelectronic devices such as OLEDs. researchgate.net The development of novel 2D materials, such as fluorinated borophene, opens up further possibilities in advanced electronics due to their tunable properties. mdpi.com

Table 4: Interdisciplinary Application Areas for Perfluoroalkylated Thiazoles

| Field | Emerging Application | Underlying Principle |

|---|---|---|

| Chemical Biology | Probes for studying biological membranes; scaffolds for bioactive compounds. acs.orgnih.gov | Fluorine substitution alters lipophilicity, metabolic stability, and protein binding interactions. nih.gov |

| Advanced Materials | Components for high-performance polymers, self-lubricating coatings, and 2D materials. mdpi.com | The high strength and stability of the C-F bond impart thermal and chemical resistance. wikipedia.org |

| Optoelectronics | Fluorescent materials for devices like Organic Light Emitting Diodes (OLEDs). researchgate.net | The thiazole core combined with specific substituents can create highly fluorescent and photostable molecules. researchgate.net |

| Agrochemicals | Development of new fungicides and herbicides. nih.gov | Fluorinated pyrazole (B372694) and thiazole motifs are common in successful agrochemicals due to enhanced efficacy. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(heptafluoropropyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of thiazol-2-amine derivatives typically involves cyclization reactions using POCl₃ as a catalyst under reflux conditions. For example, thiosemicarbazide intermediates can react with fluorinated carboxylic acids (e.g., 4-phenyl butyric acid) at 90°C for 3 hours, followed by precipitation via pH adjustment (ammonia to pH 8–9) and recrystallization . Optimizing stoichiometry and reaction time improves yield, as seen in analogous compounds with yields ranging from 40% to 83% depending on substituents .

Q. Which crystallographic software packages are recommended for determining the crystal structure of this compound?

- Methodological Answer : The SHELX system (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . Validation metrics include R-factor convergence, electron density maps, and thermal displacement parameters. For example, the crystal structure of a related Pd(II) complex with a thiazol-2-amine ligand was resolved using SHELX, confirming coordination geometry .

Q. What analytical techniques are critical for purity assessment of fluorinated thiazol-2-amine compounds?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. HRMS provides exact mass verification (e.g., 234.00205 for fluorinated analogs), while NMR identifies substituent patterns and detects impurities . Purity thresholds (>95%) are validated via HPLC with UV detection, calibrated against reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, mass spectrometry) when characterizing novel thiazol-2-amine derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For instance, 2-aminothiazoles may exhibit keto-enol tautomerism, altering NMR peak positions. Multi-dimensional NMR (e.g., HSQC, HMBC) and deuterated solvent trials clarify structural assignments . Conflicting mass spectra peaks may indicate adduct formation, requiring ionization parameter optimization (e.g., ESI vs. APCI) .

Q. What strategies optimize the selectivity of this compound derivatives for biological targets like CRF1 receptors?

- Methodological Answer : Structure-activity relationship (SAR) studies guide substituent modifications. For CRF1 antagonists, introducing bulky groups (e.g., trifluoromethyl, adamantyl) at the 4-position enhances receptor binding affinity. In vivo testing in stress-induced ACTH secretion models (e.g., rodent restraint tests) validates selectivity, with ID₅₀ values <10 mg/kg for optimized analogs .

Q. How do electronic effects of the heptafluoropropyl group influence reactivity and stability in nucleophilic environments?

- Methodological Answer : The electron-withdrawing nature of heptafluoropropyl reduces electron density at the thiazole ring, decreasing susceptibility to nucleophilic attack. Stability studies in basic media (e.g., pH 10) show prolonged half-life (>24 hours) compared to non-fluorinated analogs. Computational modeling (DFT) quantifies charge distribution, correlating with experimental degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.